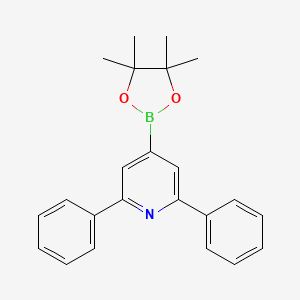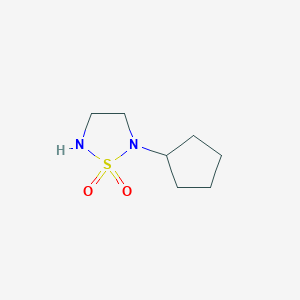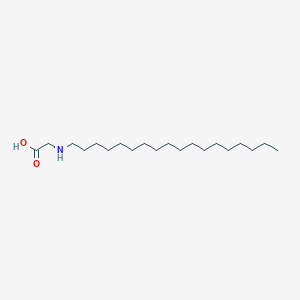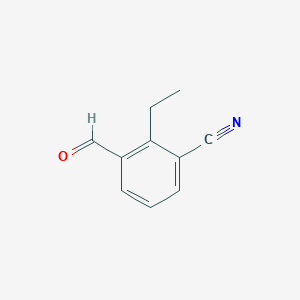
1-(3-Chloroisoquinolin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloroisoquinolin-1-yl)ethan-1-one is a chemical compound with the molecular formula C11H8ClNO It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloroisoquinolin-1-yl)ethan-1-one typically involves the chlorination of isoquinoline derivatives. One common method involves the reaction of isoquinoline with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions: 1-(3-Chloroisoquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of isoquinoline derivatives with reduced functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and mild heating conditions.
Oxidation: Oxidizing agents like hydrogen peroxide, solvents such as acetic acid, and room temperature conditions.
Reduction: Reducing agents like lithium aluminum hydride, solvents such as tetrahydrofuran, and low-temperature conditions.
Major Products Formed:
- Substitution reactions yield various isoquinoline derivatives with different functional groups.
- Oxidation reactions produce isoquinoline N-oxide derivatives.
- Reduction reactions result in isoquinoline derivatives with reduced functional groups.
科学的研究の応用
1-(3-Chloroisoquinolin-1-yl)ethan-1-one has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(3-Chloroisoquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
1-(3-Chloroisoquinolin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-Chloroquinolin-2-yl)ethan-1-one: Similar structure but with a quinoline core instead of isoquinoline.
1-(3-Chloroisoquinolin-6-yl)ethan-1-one: Similar structure but with the chlorine atom at a different position on the isoquinoline ring.
1-(Indolizin-3-yl)ethan-1-one: Contains an indolizine core, used as a selective CBP bromodomain inhibitor for prostate cancer treatment.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various applications in research and industry.
特性
分子式 |
C11H8ClNO |
|---|---|
分子量 |
205.64 g/mol |
IUPAC名 |
1-(3-chloroisoquinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)11-9-5-3-2-4-8(9)6-10(12)13-11/h2-6H,1H3 |
InChIキー |
KNQAPHNRQMYQEY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=CC2=CC=CC=C21)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






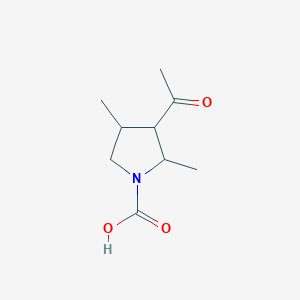
![tert-butyl 3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13122931.png)
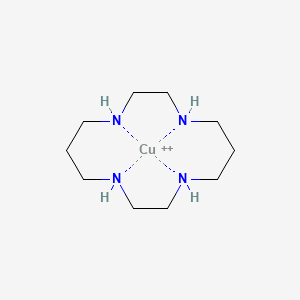
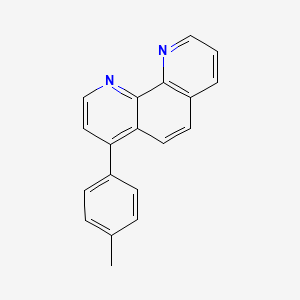
![benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13122948.png)

